molecular formula C15H15NO B14118644 N-benzyl-N-methyl-benzamide CAS No. 61802-83-3

N-benzyl-N-methyl-benzamide

Cat. No.: B14118644
CAS No.: 61802-83-3
M. Wt: 225.28 g/mol
InChI Key: UMDIHTNTVUNIDS-UHFFFAOYSA-N
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Description

N-benzyl-N-methylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with both a benzyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylbenzylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Another method involves the use of N-methylbenzamide and benzyl bromide in the presence of a base like sodium hydride. This reaction also proceeds under mild conditions and can be carried out in an organic solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of N-benzyl-N-methylbenzamide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-benzyl-N-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methylbenzamide is unique due to the presence of both benzyl and methyl groups on the amide nitrogen. This dual substitution imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

61802-83-3

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-benzyl-N-methylbenzamide

InChI

InChI=1S/C15H15NO/c1-16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

UMDIHTNTVUNIDS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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